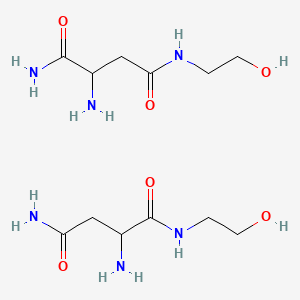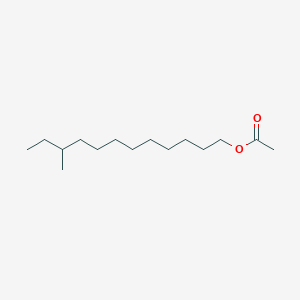
10R-Methyldodecyl acetate
Descripción general
Descripción
10R-Methyldodecyl acetate is a carboxylic ester . It has a molecular formula of C15H30O2, an average mass of 242.398 Da, and a monoisotopic mass of 242.224579 Da . It is also known by other names such as 10-Methyldodecyl acetate, 10-Methyldodecyl-acetat, 1-Dodecanol, 10-methyl-, acetate, and Acétate de 10-méthyldodécyle .
Synthesis Analysis
The synthesis of 10R-Methyldodecyl acetate has been discussed in the context of pheromone research, particularly in relation to the smaller tea tortrix moth, Adoxophyes sp . The synthetic routes of pheromones, including 10R-Methyldodecyl acetate, are summarized with various structures including chiral, racemic, mono- and poly-olefinic pheromones .Molecular Structure Analysis
The molecular structure of 10R-Methyldodecyl acetate is characterized by its molecular formula C15H30O2 . Detailed structural analysis can be performed using techniques such as Proton Nuclear Magnetic Resonance Spectroscopy (NMR) .Physical And Chemical Properties Analysis
The physical and chemical properties of 10R-Methyldodecyl acetate can be inferred from its molecular formula C15H30O2 . Detailed properties can be determined using various analytical techniques.Aplicaciones Científicas De Investigación
Pheromone Synthesis
10R-Methyldodecyl acetate has been explored in the synthesis of chiral pheromone components. In a study, researchers synthesized enantiomers of 10-methyldodecyl acetate, a component in the pheromones of Adoxophyes species (Lepidoptera: Tortricidae) (Bestmann et al., 1990).
Bioelectrochemical Systems
In the context of bioelectrochemical systems, methyl acetate has been used as a co-solvent in lithium-ion batteries for electric vehicles, aiming to decrease charging time by improving electrolyte transport properties (Jing Li et al., 2018).
Bioactive Compounds in Agriculture
Methyl acetate has been studied in agriculture, particularly in enhancing the quality and bioactive compounds of fruits during harvest and storage. For example, methyl salicylate, a derivative of methyl acetate, showed significant effects on improving the quality of pomegranate fruits (García-Pastor et al., 2020).
Medical Imaging
In medical imaging, 1-11C-acetate (a compound related to methyl acetate) has been used as a metabolic tracer for the detection and characterization of astrocytomas in PET studies (Ren-Shyan Liu et al., 2006).
Direcciones Futuras
The future directions for the study and application of 10R-Methyldodecyl acetate could involve further exploration of its role in pheromone research, particularly in pest management strategies . Additionally, its synthesis and properties could be studied in more detail to expand its potential applications.
Propiedades
IUPAC Name |
10-methyldodecyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-4-14(2)12-10-8-6-5-7-9-11-13-17-15(3)16/h14H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVOJIMYHUYERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




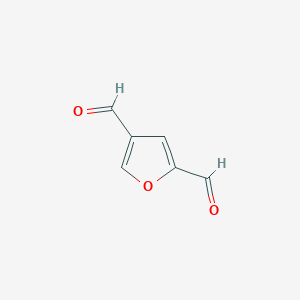
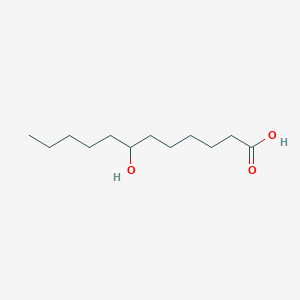

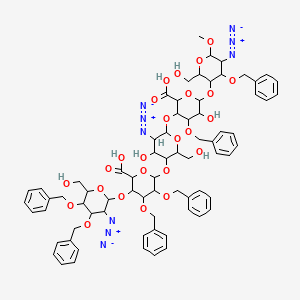
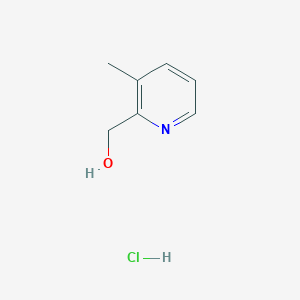


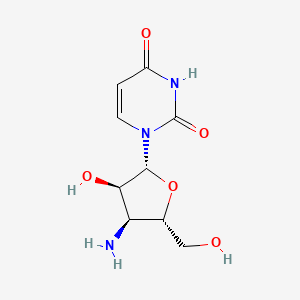
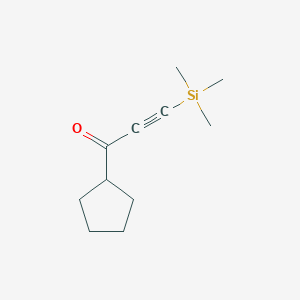
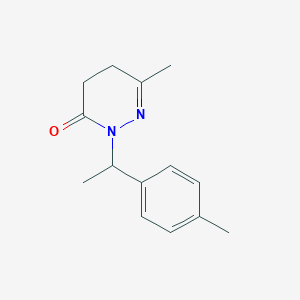

![3-Aminobenzo[f]quinazolin-1-ol](/img/structure/B3280031.png)
